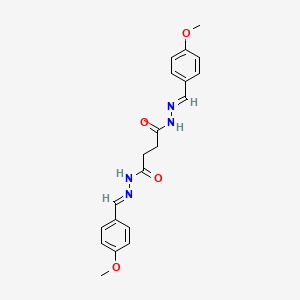
N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C20H22N4O4 and a molecular weight of 382.423 g/mol This compound is known for its unique structure, which includes two 4-methoxybenzylidene groups attached to a succinohydrazide backbone
準備方法
The synthesis of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-methoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.
In an industrial setting, the production of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may possess anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit the growth of cancer cells and reduce inflammation in biological systems.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用機序
The mechanism of action of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
類似化合物との比較
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: This compound has a similar structure but with methoxy groups in different positions. It may exhibit different reactivity and biological activity due to the positional isomerism.
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide: The presence of hydroxy groups instead of methoxy groups can significantly alter the compound’s properties, including its solubility and reactivity.
N’1,N’4-bis(4-nitrobenzylidene)succinohydrazide:
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide stands out due to its unique combination of methoxy groups and succinohydrazide backbone, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C20H22N4O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-7-3-15(4-8-17)13-21-23-19(25)11-12-20(26)24-22-14-16-5-9-18(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |
InChIキー |
QFWRSXSKGIWAFC-JFMUQQRKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


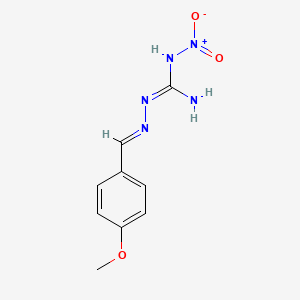
![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705887.png)


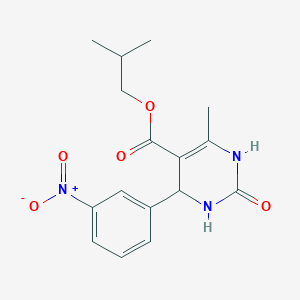
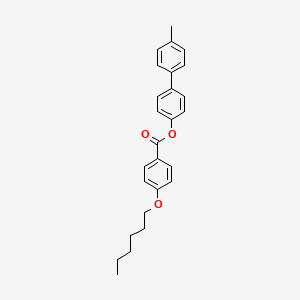
![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
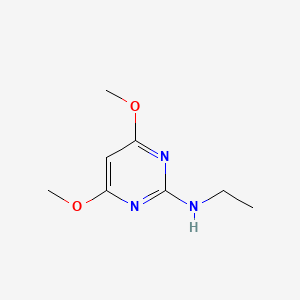
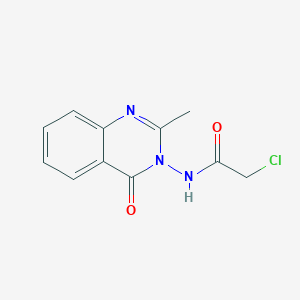

![6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11705933.png)
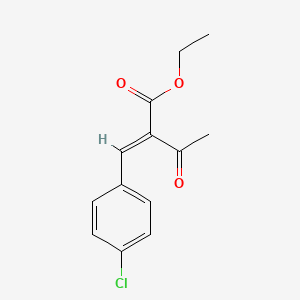
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)
![N'-[(1E)-1-phenylethylidene]furan-2-carbohydrazide](/img/structure/B11705950.png)
